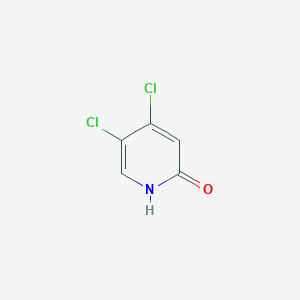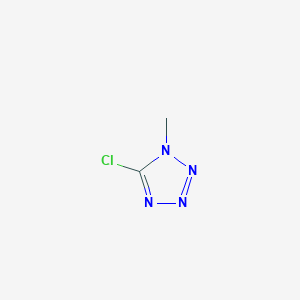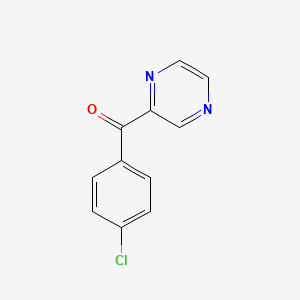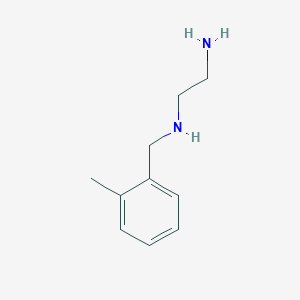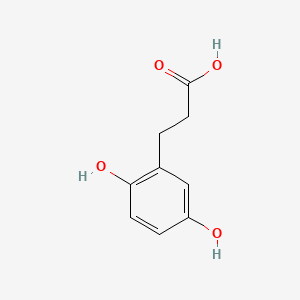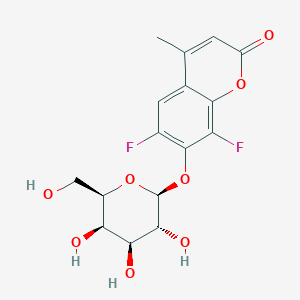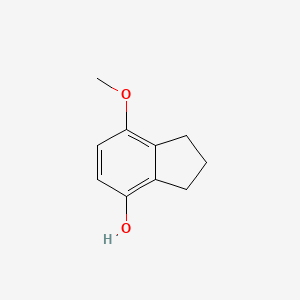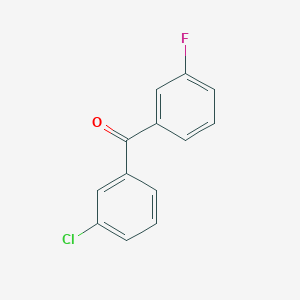
N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine is a chemical compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. The presence of the tert-butyl group and three chlorine atoms in the quinoxaline structure imparts unique chemical properties to this compound, making it of interest in various scientific fields.
Mechanism of Action
Target of Action
N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine primarily targets the 11β-Hydroxysteroid dehydrogenase (11β-HSD) enzymes . These enzymes play a crucial role in the differentiation and proliferation of neoplastic cells . The compound has been found to exhibit inhibitory activity against these enzymes, making it a potential target in anti-cancer therapy .
Mode of Action
The compound interacts with its targets, the 11β-HSD enzymes, by inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in the biochemical processes underlying the development of tumors .
Biochemical Pathways
The inhibition of 11β-HSD enzymes affects the glucocorticoid-related pathways . Glucocorticoids are involved in various physiological processes, including immune response and inflammation. By inhibiting 11β-HSD enzymes, the compound can potentially disrupt these processes, leading to downstream effects that may contribute to its anti-cancer properties .
Pharmacokinetics
The compound’s ability to inhibit 11β-hsd enzymes suggests that it may have good bioavailability and can effectively reach its target sites within the body .
Result of Action
The inhibition of 11β-HSD enzymes by this compound can lead to the disruption of glucocorticoid-related processes. This disruption can potentially inhibit the differentiation and proliferation of neoplastic cells, thereby exhibiting anti-cancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine typically involves the reaction of 3,6,7-trichloroquinoxaline with tert-butylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include tert-butylamine and a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM). The reaction is usually conducted at elevated temperatures to facilitate the formation of the amine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, solvent choice, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinoxaline derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines. Substitution reactions can result in the replacement of chlorine atoms with various functional groups, leading to a diverse array of quinoxaline derivatives.
Scientific Research Applications
N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex quinoxaline derivatives. It serves as a precursor in the development of new materials with unique electronic and optical properties.
Biology: In biological research, the compound is studied for its potential as an inhibitor of specific enzymes or as a ligand for receptor binding studies.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of novel therapeutics targeting specific biological pathways.
Industry: In industrial applications, the compound may be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Comparison with Similar Compounds
N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine can be compared with other quinoxaline derivatives, such as:
3,6-Dichloroquinoxaline: Lacks the tert-butyl group and has different chemical properties and reactivity.
2-Amino-3,6,7-trichloroquinoxaline: Similar structure but without the tert-butyl group, leading to variations in biological activity and chemical behavior.
N-(tert-Butyl)-2-chloroquinoxaline:
The presence of the tert-butyl group and three chlorine atoms in this compound makes it unique among quinoxaline derivatives, contributing to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-tert-butyl-3,6,7-trichloroquinoxalin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl3N3/c1-12(2,3)18-11-10(15)16-8-4-6(13)7(14)5-9(8)17-11/h4-5H,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVZWMSFMRFPIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC2=CC(=C(C=C2N=C1Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10609942 |
Source


|
| Record name | N-tert-Butyl-3,6,7-trichloroquinoxalin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10609942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
281211-09-4 |
Source


|
| Record name | N-tert-Butyl-3,6,7-trichloroquinoxalin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10609942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
